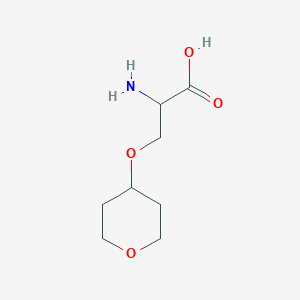
2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazolehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride is a heterocyclic compound that features both azetidine and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The Suzuki–Miyaura cross-coupling reaction is also employed to introduce the brominated triazole ring .
Industrial Production Methods
. This method is efficient for synthesizing functionalized azetidines, which can then be further modified to introduce the triazole ring.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminium hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction can modify the azetidine ring.
Scientific Research Applications
2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A saturated heterocyclic compound containing three carbon atoms and one nitrogen atom.
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Uniqueness
2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride is unique due to the combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C5H8BrClN4 |
|---|---|
Molecular Weight |
239.50 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-4-bromotriazole;hydrochloride |
InChI |
InChI=1S/C5H7BrN4.ClH/c6-5-3-8-10(9-5)4-1-7-2-4;/h3-4,7H,1-2H2;1H |
InChI Key |
GFAVPJUKRPTLGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2N=CC(=N2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


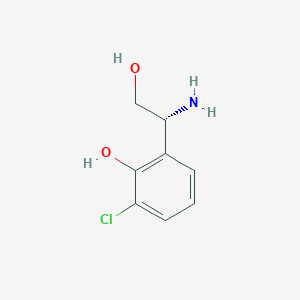
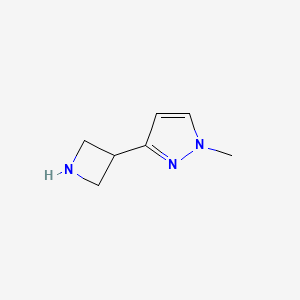
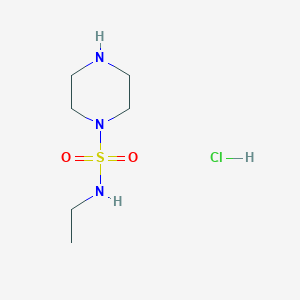
![2-(4-Bromobutyl)benzo[d]thiazole](/img/structure/B13614191.png)

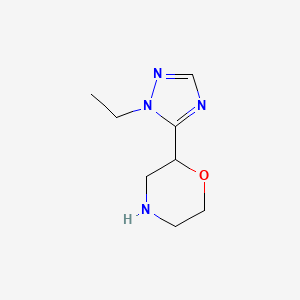

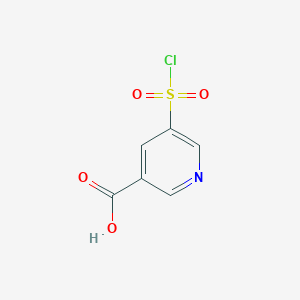
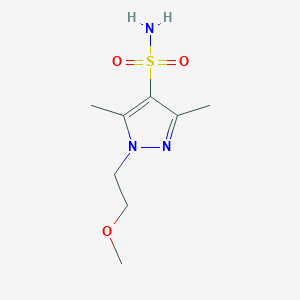

![[(2R)-1-aminopropan-2-yl]dimethylamine](/img/structure/B13614239.png)
